

A Technical Guide to Barium-135 Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-135**

Cat. No.: **B089191**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Barium-135** Nuclear Magnetic Resonance (NMR) spectroscopy. While direct applications in drug development signaling pathways are not widely documented, this guide serves as a core reference for understanding the fundamental principles and practical aspects of ¹³⁵Ba NMR. This information is valuable for researchers in materials science, and for those in the pharmaceutical sciences who may encounter barium in formulations, as contrast agents, or in biological systems.

Core Nuclear Properties of Barium-135

Barium-135 is one of two naturally occurring NMR-active isotopes of barium. Its nuclear properties are summarized in the table below, with comparative data for ¹³⁷Ba, the other NMR-active isotope.

Property	Barium-135 (135Ba)	Barium-137 (137Ba)
Spin (I)	3/2	3/2
Natural Abundance (%)	6.592[1]	11.23
Gyromagnetic Ratio (γ) (10 ⁷ rad T ⁻¹ s ⁻¹)	2.6755[1][2]	3.5575[2]
Quadrupole Moment (Q) (barn)	+0.153 to +0.16[3][4]	+0.245
Resonance Frequency at 1 T (MHz)	4.2617[3]	-
Resonance Frequency at 2.3488 T (MHz)	-9.934	-11.113
Relative Sensitivity (vs. ¹ H)	0.00501[3]	0.00686
Reference Compound	0.5 M BaCl ₂ in D ₂ O	0.5 M BaCl ₂ in D ₂ O

Both ¹³⁵Ba and ¹³⁷Ba are quadrupolar nuclei, which often results in broad NMR signals, particularly in asymmetric environments.[5] While ¹³⁷Ba is generally more sensitive, ¹³⁵Ba can offer narrower signals, which may be advantageous in certain applications where resolution is a key concern.[1][5] However, the chemical shift range for barium is typically very narrow, often smaller than the linewidth of the signals.[1][5]

Experimental Protocols

The acquisition of high-quality ¹³⁵Ba NMR spectra requires careful consideration of the sample preparation and spectrometer setup. The following provides a general framework for both solution and solid-state ¹³⁵Ba NMR experiments.

Solution-State ¹³⁵Ba NMR

Solution-state ¹³⁵Ba NMR is primarily used to study the behavior of barium ions in solution, including their binding properties, through the analysis of relaxation rates.[5]

Sample Preparation:

- Solvent Selection: Choose a solvent in which the barium salt is highly soluble and which does not interfere with the ^{135}Ba signal. Deuterated water (D_2O) is commonly used for aqueous systems.
- Concentration: Due to the low sensitivity of ^{135}Ba , a relatively high concentration of the barium salt is required, typically in the range of 0.5 M to 1 M.^[5]
- Reference Standard: A 0.5 M solution of BaCl_2 in D_2O is a commonly used reference compound.^[1]
- pH Adjustment: The pH of the solution should be adjusted to ensure the stability of the barium species of interest.
- Filtering: The final solution should be filtered to remove any particulate matter that could degrade the spectral quality.

Spectrometer Setup and Data Acquisition:

- Probe Tuning: The NMR probe must be carefully tuned to the ^{135}Ba resonance frequency for the specific magnetic field strength of the spectrometer.
- Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine spectra.
- Acquisition Parameters:
 - Spectral Width: A wide spectral width should be used initially to ensure the signal is captured, and then optimized.
 - Acquisition Time: An appropriate acquisition time should be set to achieve the desired resolution.
 - Relaxation Delay: The relaxation delay (d_1) should be set to at least 5 times the spin-lattice relaxation time (T_1) of the ^{135}Ba nucleus to ensure full relaxation between scans. The T_1 for the reference compound (0.5 M BaCl_2 in D_2O) is very short, around 0.00022 s.^[1]

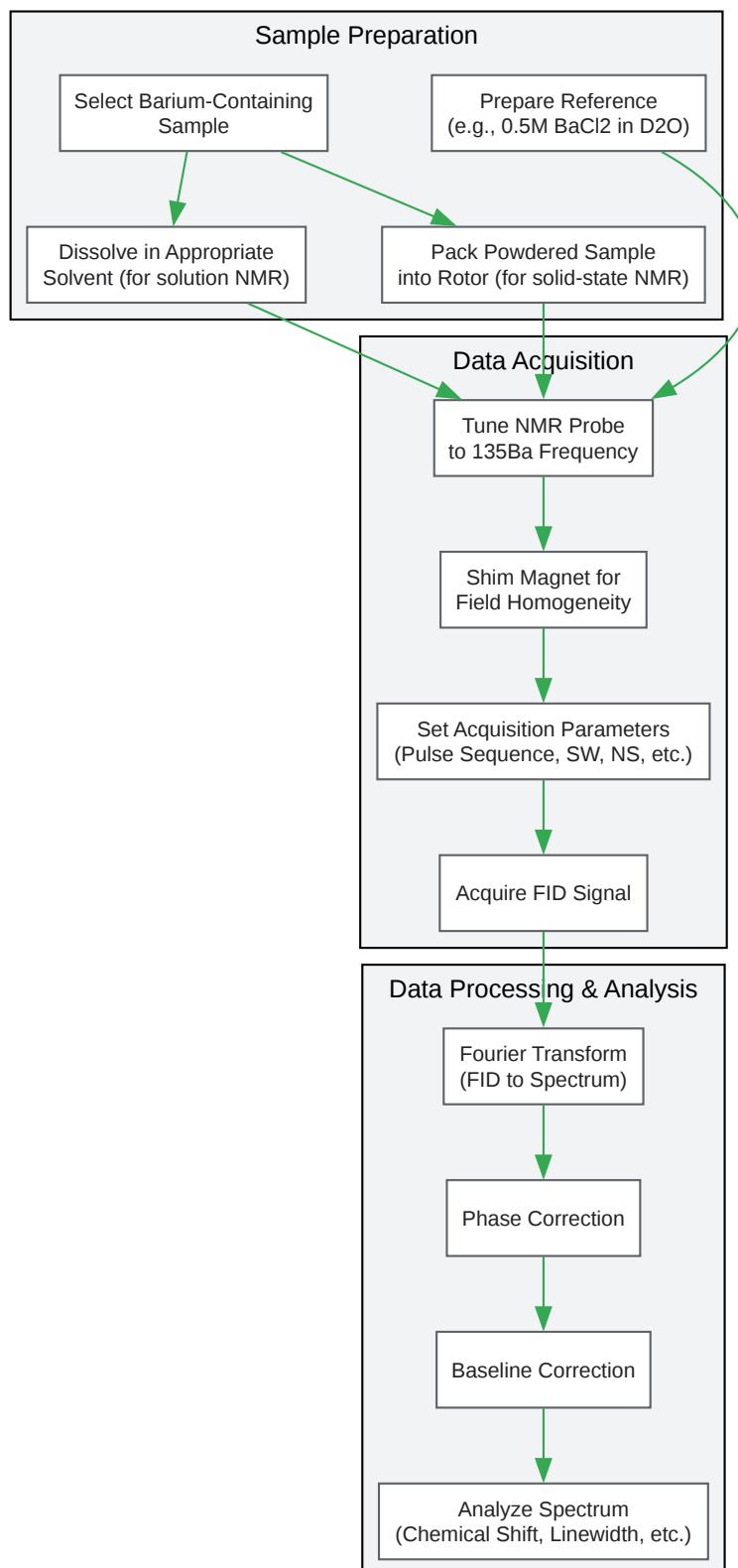
- Number of Scans: A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of ^{135}Ba .
- Temperature Control: The sample temperature should be precisely controlled throughout the experiment, as temperature can affect both the chemical shift and relaxation times.

Solid-State ^{135}Ba NMR

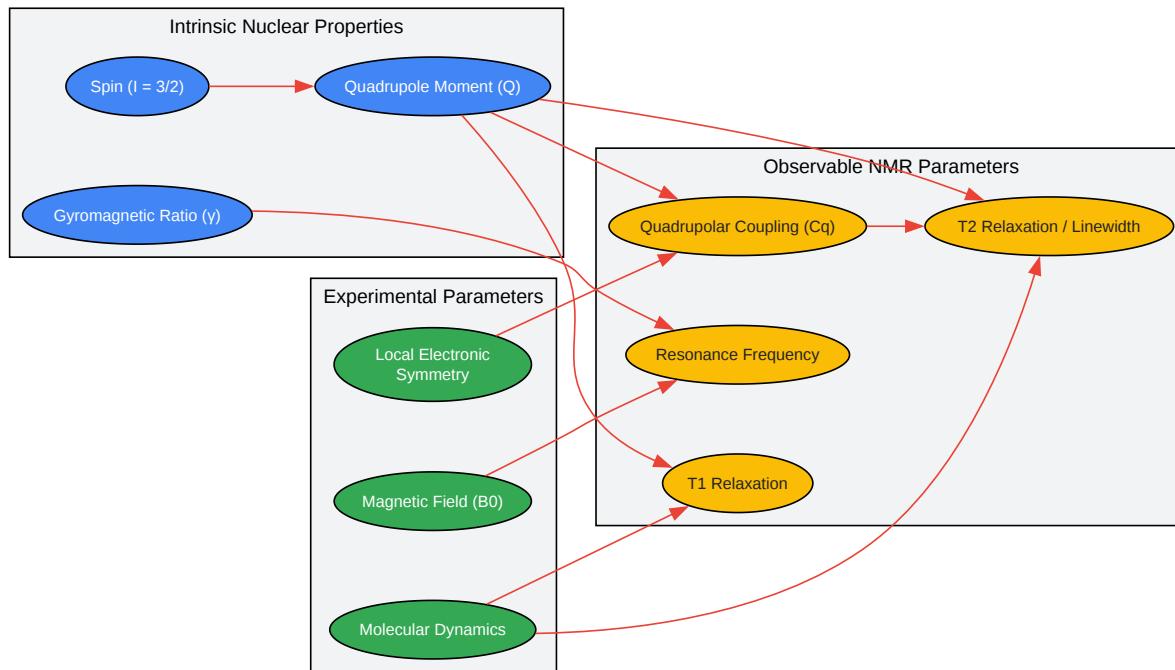
Solid-state ^{135}Ba NMR is a powerful tool for probing the local environment of barium atoms in solid materials, such as ceramics, glasses, and inorganic compounds. The spectra are often dominated by the second-order quadrupolar interaction.

Sample Preparation:

- Sample Purity: The sample should be of high purity to avoid interference from paramagnetic impurities which can significantly broaden the NMR signal.
- Sample Packing: The powdered sample should be packed uniformly into the NMR rotor to ensure stable magic-angle spinning (MAS).


Spectrometer Setup and Data Acquisition (based on a study of β -Barium Borate):

- Magnetic Field Strength: High magnetic fields are advantageous for ^{135}Ba solid-state NMR as they increase both the signal-to-noise ratio and the resolution by reducing the second-order quadrupolar broadening. A field of 21.1 T has been successfully used.
- Probe: A solid-state NMR probe capable of magic-angle spinning is required.
- Magic-Angle Spinning (MAS): While MAS can average some anisotropic interactions, the broad quadrupolar patterns of ^{135}Ba are often best observed under static (non-spinning) conditions.
- Pulse Sequence: A simple one-pulse experiment or a quadrupolar echo sequence can be employed.
- Data Acquisition:


- Static Spectra: For materials with large quadrupolar coupling constants, static spectra are often acquired to observe the full powder pattern. In a study on β -Barium Borate, a static ^{135}Ba spectrum was acquired at 21.1 T.
- Quadrupolar Coupling Constant Measurement: From the static spectrum, the quadrupolar coupling constant (C_q) can be measured. For ^{135}Ba in β -Barium Borate, a C_q of 14.9 MHz was determined.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a ^{135}Ba NMR experiment and the logical relationship between key NMR parameters.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for ¹³⁵Ba NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Logical relationships between ^{135}Ba NMR parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Ba) Barium NMR [chem.ch.huji.ac.il]
- 2. Strategies and tactics in NMR imaging relaxation time measurements. I. Minimizing relaxation time errors due to image noise--the ideal case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Relaxation [chem.ch.huji.ac.il]
- 5. NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Barium-135 Nuclear Magnetic Resonance Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089191#barium-135-nuclear-magnetic-resonance-frequency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com